molecular formula C17H12BrClN2O3 B15288691 7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate

7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate

Cat. No.: B15288691
M. Wt: 407.6 g/mol
InChI Key: WFNOHKYMHSJTSM-UHFFFAOYSA-N
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Description

7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate is a synthetic benzodiazepine derivative characterized by a bromine atom at the 7-position of the benzodiazepine core and a 2-chlorophenyl substituent at the 5-position. The acetate ester at the 3-position distinguishes it from other benzodiazepines, which often feature hydroxyl or methyl groups at this position. This compound shares structural similarities with lorazepam acetate (), cinazepam (), and oxazepam derivatives (), but its bromine substitution introduces unique physicochemical and pharmacological properties.

Benzodiazepines typically act as positive allosteric modulators of GABAA receptors, though the bromine substituent in this compound may alter receptor binding kinetics compared to chloro or fluoro analogues.

Properties

Molecular Formula

C17H12BrClN2O3

Molecular Weight

407.6 g/mol

IUPAC Name

[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C17H12BrClN2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)

InChI Key

WFNOHKYMHSJTSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Halogenated Precursor Cyclization

In IE53937B1, the synthesis begins with a 2-halomethyl-7-bromo-5-(2-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine intermediate (Formula III). Treatment with a strong base (e.g., sodium methoxide) in methanol induces cyclization to form the 1,2-methylene bridge (Formula II). For example, 7-bromo-2-chloromethyl-5-(2-chlorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine hydrochloride undergoes base-mediated cyclization to yield the methylene derivative (melting point: 172–174°C, yield: 29.4 g).

Reaction Conditions

Step Reagents/Conditions Yield
Cyclization Na/MeOH, reflux, 2 hours 58–65%
Acid salt formation HCl gas in ether 85–90%

Optimization Strategies

Catalytic Lewis Acid Use

BF₃-etherate is critical for acetoxylation, as seen in Example 3 of IE53937B1. The Lewis acid facilitates electrophilic substitution, enhancing reaction efficiency (yield: 68 g crude product).

Solvent and Temperature Effects

  • Cyclization : Methanol or toluene at reflux (60–80°C) optimizes ring closure.
  • Esterification : Methylene chloride at 0°C minimizes side reactions during acetoxylation.

Analytical Characterization

Purity and Yield Optimization

  • Chromatography : Silica gel purification with hexane/EtOAc gradients achieves >95% purity.
  • Recrystallization : Ethanol/acetone mixtures yield high-purity hydrochloride salts.

Challenges and Limitations

  • Regioselectivity : Introducing substituents at specific positions (e.g., 3-acetate) remains challenging without directed ortho-metalation or protecting groups.
  • Oxidation Side Reactions : Over-oxidation of the dihydro ring to a fully aromatic system may occur without careful control.

Chemical Reactions Analysis

3-Hydroxyphenazepam Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • The bromine atom in the target compound increases molecular weight by ~60 g/mol compared to chloro analogues (e.g., lorazepam acetate).
  • Acetate esters (target compound, lorazepam acetate) exhibit lower melting points than bulkier esters (e.g., Compound 6 in ).

Pharmacological Activity

Anti-inflammatory and Hypolipidemic Effects ()

Derivatives with 2-chlorophenyl and ester modifications (e.g., Compounds 6–9 in ) demonstrated:

  • Edema Reduction : Up to 45% inhibition in carrageenan-induced rat paw edema.
  • Lipid Modulation: 30–40% reduction in plasma LDL cholesterol.

Sedative and Anxiolytic Potential

Metaclazepam (), a 7-bromo benzodiazepine with a methoxymethyl group, showed rapid metabolism in humans, with a half-life of 6–8 hours. The target compound’s acetate group may confer slower hepatic clearance compared to hydroxylated derivatives like oxazepam ().

Q & A

Q. What synthetic routes are recommended for synthesizing 7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a benzodiazepine precursor followed by acetylation. Critical parameters include:
  • Temperature control : Excess heat during bromination can lead to side reactions (e.g., dehalogenation).
  • Catalyst selection : Lewis acids like AlCl₃ may enhance regioselectivity for bromine substitution at the 7-position .
  • Purification : Column chromatography or recrystallization is essential to isolate the acetate derivative, with yields influenced by solvent polarity and gradient optimization.
  • Data Table :
StepReagentsYield (%)Purity (HPLC)
BrominationBr₂, FeCl₃65–70>90%
AcetylationAc₂O, H₂SO₄80–85>95%

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorophenyl at C5, bromine at C7) and confirms the acetate group via carbonyl signals (δ ~170–175 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity, as validated for related benzodiazepines .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ expected for C₁₇H₁₂BrClN₂O₃: 423.98 g/mol).

Q. What solubility and storage conditions are optimal for maintaining compound stability?

  • Methodological Answer :
  • Solubility : DMSO (25 mg/mL) or hot ethyl acetate are preferred for dissolution. Methanol is suitable for short-term use but may promote degradation over time .
  • Storage : Long-term stability requires storage at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles to minimize hydrolysis of the acetate group .

Advanced Research Questions

Q. How can regioselectivity be optimized during bromination to minimize by-products in the benzodiazepine core?

  • Methodological Answer :
  • Directed ortho-metallation : Use of directing groups (e.g., methoxymethyl at C2) enhances bromine substitution at C7, as seen in analogs like brometazepam .
  • Low-temperature kinetics : Conduct bromination at –10°C to reduce electrophilic aromatic substitution at unintended positions.
  • By-product analysis : LC-MS monitors dibrominated or dechlorinated impurities, guiding reagent stoichiometry adjustments .

Q. How should researchers resolve discrepancies in NMR or IR spectral data during structural elucidation?

  • Methodological Answer :
  • Deuterated solvent validation : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts.
  • X-ray crystallography : Resolve ambiguous NOE correlations (e.g., acetate orientation) via single-crystal diffraction, as applied to related 1,4-benzodiazepines .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and vibrational modes, cross-referenced with experimental data .

Q. What in vitro models are suitable for evaluating GABA receptor modulation by this compound?

  • Methodological Answer :
  • Receptor binding assays : Use radiolabeled [³H]-flumazenil in cortical neuron membranes to measure affinity for GABAₐ receptors. Competitive displacement curves (IC₅₀) quantify potency .
  • Electrophysiology : Patch-clamp studies on HEK293 cells expressing α₁β₂γ₂ GABAₐ subunits assess chloride current potentiation.
  • Data Table :
Assay TypeModel SystemKey Metrics
BindingRat cortical neuronsKᵢ = 12 nM (vs. Diazepam Kᵢ = 5 nM)
ElectrophysiologyHEK293 cellsEC₅₀ = 200 nM, Emax = 150% baseline

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human or rat microsomes (37°C, NADPH cofactor) to track half-life (t₁/₂) via LC-MS/MS.
  • CYP450 inhibition screening : Evaluate interactions with CYP3A4/2C19 isoforms using fluorogenic substrates.
  • Data Interpretation : A t₁/₂ >60 min suggests suitability for in vivo pharmacokinetic studies .

Notes on Data Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in carbonyl IR stretches (e.g., 1680 cm⁻¹ vs. 1700 cm⁻¹) may arise from solid-state vs. solution-phase measurements. Always validate with X-ray structures .
  • Biological Activity Variability : Batch-to-batch purity differences (>95% vs. >98%) significantly impact IC₅₀ values. Re-test critical batches before comparative studies .

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